molecular formula C22H16ClN3O B4686909 7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide

7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide

Cat. No. B4686909
M. Wt: 373.8 g/mol
InChI Key: QOZNVMXMUUSFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinolinecarboxamides, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide involves the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of certain receptors such as the adenosine A1 receptor, which is involved in the regulation of blood flow and cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In microbial cells, it has been found to inhibit the growth of bacteria and fungi. In cardiovascular cells, it has been found to regulate blood flow and cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This allows researchers to study the specific biological pathways that are affected by this compound. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms being studied.

Future Directions

There are several future directions for the research on 7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and microbial infections. Another direction is to study the potential of this compound as a tool for the study of biological pathways involved in cardiovascular function. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its potential harmful effects.

Scientific Research Applications

7-chloro-8-methyl-2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and receptors. This compound has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities.

properties

IUPAC Name

7-chloro-8-methyl-2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-14-19(23)8-7-17-18(22(27)25-16-9-11-24-12-10-16)13-20(26-21(14)17)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZNVMXMUUSFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=NC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.